4-Ethoxypyridine n-oxide
Overview
Description
Scientific Research Applications
Formation of Complexes with Metal Halides and Perchlorates : It forms complexes with metal halides and perchlorates, showing unique spectral, magnetic, and conductance characteristics. These complexes have been characterized using X-ray powder diffraction studies and spectral evidence, revealing both penta- and hexa-coordinated species in equilibrium in solutions of the CoII and NiII perchlorate complexes containing excess free ligand (Karayannis et al., 1969).
Interactions with Metal Nitrates : EPNO shows interaction with Co II, Ni II, Cu II, and Zn II nitrates, leading to structural variations based on spectral, magnetic, and conductance studies. These complexes demonstrate both mono- and bi-dentate nitrato groups and various symmetries, highlighting its versatility in forming different complex structures (Karayannis et al., 1970).
Directive Influence During Nitration : The nitration of EPNO derivatives shows that a nitro-group is introduced into the 4-position, indicating its directive influence during the nitration process. This characteristic can be useful in synthetic chemistry applications (Hertog et al., 2010).
Synthesis of 4-Substituted Derivatives : EPNO can be used in the synthesis of various 4-substituted pyridine-N-oxides and pyridines, demonstrating its role as a versatile reagent in organic synthesis (Hertog & Combe, 2010).
Coordination Polymers with Silver Atoms : It reacts with silver(I) salts to form 1-D coordination polymers where the ligand bridges one, two, or three silver atoms. This highlights its potential in the development of coordination polymers and materials science (Puttreddy & Steel, 2014).
Polarographic Behavior Study : Its polarographic behavior has been investigated, showing that its reduction wave decreases rapidly with increasing pH in values above 5. This study is relevant to electrochemistry and analytical applications (Kubota & Miyazaki, 1962).
Iron Mobilisation in Biological Systems : Some derivatives of 2-hydroxypyridine-N-oxide, including 4-ethoxypyridine n-oxide, have shown effectiveness in removing iron from human transferrin and horse spleen ferritin, indicating potential biomedical applications in iron metabolism and treatment of iron overload (Kontoghiorghes, 1987).
Mechanism of Action
Pyridine N-oxides are known to act as mild Lewis bases, activating Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles .
Relevant Papers Several papers have been published on the topic of 4-Ethoxypyridine n-oxide and similar compounds. For instance, one paper discusses the complexes of this compound with metal halides and perchlorates, showing promising potential for new metal-based catalysts and a variety of new applications . Another paper presents the synthesis and characterization studies of this compound complexes with Co II, Ni II, Cu II, and Zn II nitrates . These papers provide valuable insights into the potential applications and future directions of this compound and similar compounds.
Properties
IUPAC Name |
4-ethoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDMBYMZBXLZFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50291249 | |
Record name | 4-Ethoxypyridine n-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14474-56-7 | |
Record name | NSC163998 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC74458 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Ethoxypyridine n-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50291249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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